1'-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds typically involves reactions like [2+3] cycloaddition mechanism. In one study, compounds like 6-Arylidene-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6Н)-ones were reacted with N-alkylazomethine ylides, leading to the formation of diastereomeric spiro[imidazo[2,1-b][1,3]thiazole-6,3'-pyrrolidin]-5(6Н)-ones (Saliyeva et al., 2018).
Molecular Structure Analysis
The molecular structure of such compounds often involves multiple spiro junctions linking different rings. For instance, the structure of a similar compound, 1′-Methyl-5′-phenyl-2′',3′',5′',6′′-tetrahydroindoline-3-spiro-3′-pyrrolidine-4′-spiro-2′'-imidazo[2,1-b]thiazole-2,3′'-dione, was analyzed, revealing spiro junctions connecting planar 2-oxoindoline, pyrrolidine, and 5,6-dihydroimidazo[2,1-b]thiazol-3(2H)-one rings (Li et al., 2003).
Chemical Reactions and Properties
The reactions of these compounds often involve cycloaddition, where they can act as nucleophiles or electrophiles depending on the reaction conditions. An example of this type of reaction is the synthesis of spiro(imidazo[1,2-a]pyrano[2,3-c]pyridine-9-indenes) (Palmer et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the study of imidazo[2,1-b][1,3]thiazole derivatives would likely involve further exploration of their potential biological activities . The exact future directions for “1’-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)spiro[chromene-2,3’-pyrrolidin]-4(3H)-one” are not specified in the sources I found.
properties
IUPAC Name |
1'-(imidazo[2,1-b][1,3]thiazole-6-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c22-14-9-18(24-15-4-2-1-3-12(14)15)5-6-21(11-18)16(23)13-10-20-7-8-25-17(20)19-13/h1-4,7-8,10H,5-6,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGBOHBVDVVNRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CN5C=CSC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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